

Technical Guide: ^{13}C NMR Analysis of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

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Compound of Interest

Compound Name: 4-(1-(
Hydroxymethyl)cyclopropyl)phenyl
boronic acid

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Abstract

This technical guide addresses the ^{13}C Nuclear Magnetic Resonance (NMR) data for the compound **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid**. As of the date of this document, publicly accessible, experimentally derived ^{13}C NMR data for this specific molecule is not available in the peer-reviewed literature or common spectral databases. This guide provides high-quality predicted ^{13}C NMR data as a valuable alternative for researchers engaged in the synthesis, characterization, or application of this compound. The predicted data is presented alongside a detailed, generalized experimental protocol for acquiring ^{13}C NMR spectra, which can be adapted for this and similar molecules. Furthermore, this guide includes workflow diagrams for both computational prediction and experimental data acquisition to aid in research planning and execution.

Predicted ^{13}C NMR Data

The ^{13}C NMR chemical shifts for **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid** were predicted using established computational methods. These predictions are based on the analysis of the local chemical environment of each carbon atom and comparison to extensive databases of known chemical shifts. The predicted values provide a strong starting point for the analysis of experimentally obtained spectra.

Table 1: Predicted ^{13}C NMR Chemical Shifts for **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid**

Carbon Atom	Predicted Chemical Shift (ppm)	Notes
C-B (ipso)	~130	The carbon atom directly attached to the boron is often broad and may be difficult to observe.
C (ortho to B)	~135	
C (meta to B)	~128	
C (para to B)	~145	Quaternary carbon attached to the cyclopropyl group.
Cyclopropyl C (quat.)	~25	The quaternary carbon of the cyclopropyl ring.
Cyclopropyl CH ₂	~15	The two equivalent methylene carbons of the cyclopropyl ring.
CH ₂ OH	~68	The carbon of the hydroxymethyl group.

Note: Predicted values are for a standard deuterated solvent such as DMSO-d6 or CDCl₃. Actual experimental values may vary based on solvent, concentration, and temperature.

Experimental Protocol for ^{13}C NMR Spectroscopy

The following provides a detailed, generalized methodology for the acquisition of a ^{13}C NMR spectrum. This protocol can serve as a template for the analysis of **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid**.

2.1. Sample Preparation

- Sample Weighing: Accurately weigh approximately 10-20 mg of dry **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid**.

- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d6, CD3OD, or CDCl3). The choice of solvent can affect the chemical shifts.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's probe (typically around 4-5 cm).
- Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If the deuterated solvent does not contain TMS, a small amount may be added.

2.2. Spectrometer Setup and Data Acquisition

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
- Tuning and Shimming: Insert the sample into the spectrometer probe. Tune and match the probe to the ¹³C frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity.
- Acquisition Parameters:
 - Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments).
 - Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.
 - Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts (e.g., 0-220 ppm).
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually sufficient.

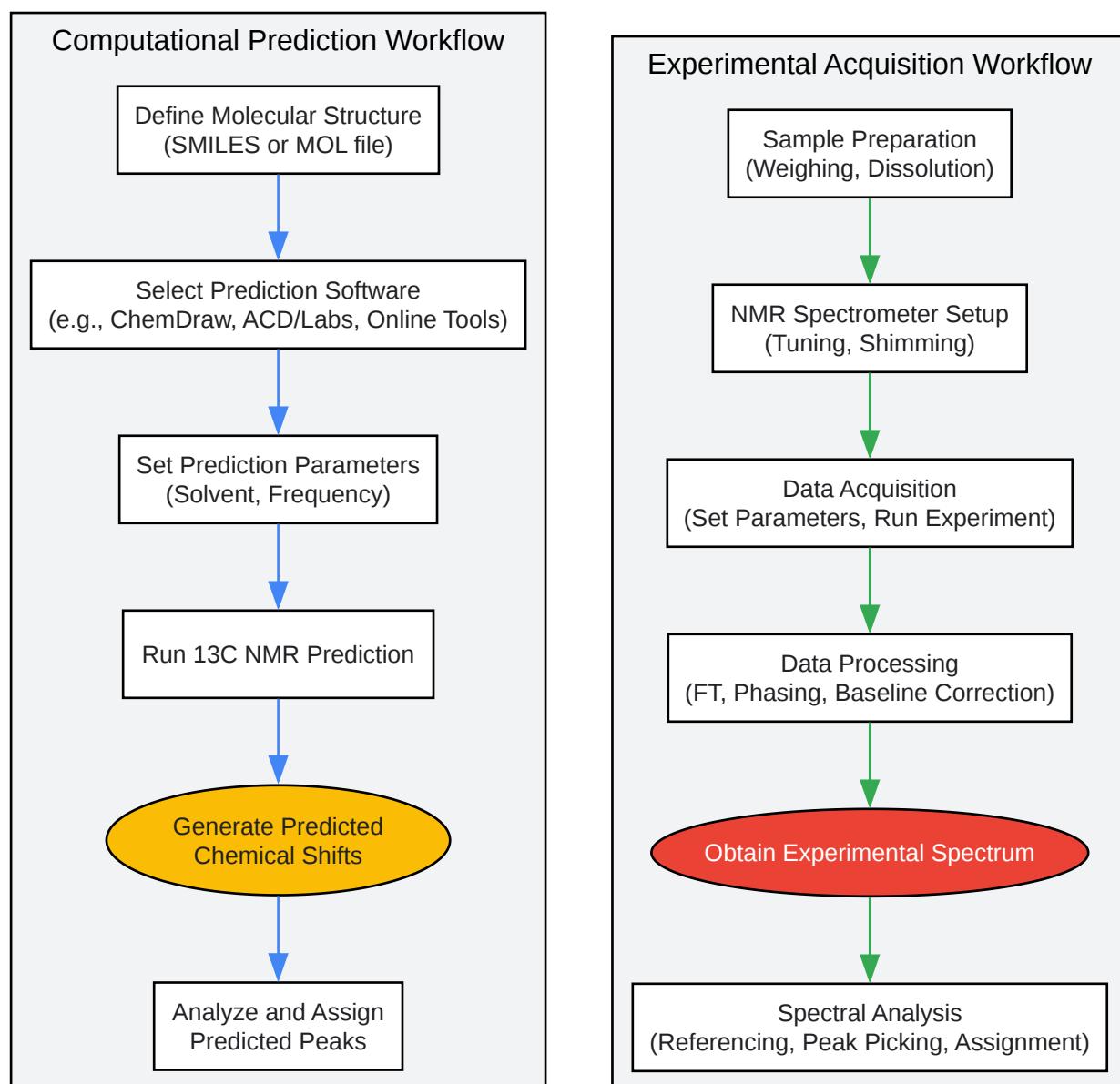
- Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
- Temperature: Set the temperature to a constant value, typically 298 K (25 °C).

2.3. Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
- Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption peaks.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., DMSO-d6 at 39.52 ppm) or the TMS peak to 0.00 ppm.
- Peak Picking: Identify and list the chemical shifts of all observed peaks.

Visualization of Workflows

The following diagrams illustrate the conceptual workflows for both predicting and experimentally determining the ^{13}C NMR data for the target compound.

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